Senkyunolide S

Drug Formulation Solubility Bioavailability

Senkyunolide S (CAS 172723-28-3) is a natural phthalide lactone with the molecular formula C₁₂H₁₆O₅ and a molecular weight of 240.25 g/mol. It is primarily isolated from the rhizome of Ligusticum chuanxiong (Chuanxiong), a plant widely used in traditional Chinese medicine.

Molecular Formula C12H16O5
Molecular Weight 240.255
CAS No. 172723-28-3
Cat. No. B592833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSenkyunolide S
CAS172723-28-3
Molecular FormulaC12H16O5
Molecular Weight240.255
Structural Identifiers
SMILESCCC(C=C1C2=C(C(C(CC2)O)O)C(=O)O1)O
InChIInChI=1S/C12H16O5/c1-2-6(13)5-9-7-3-4-8(14)11(15)10(7)12(16)17-9/h5-6,8,11,13-15H,2-4H2,1H3/b9-5-/t6-,8-,11+/m1/s1
InChIKeyXJGANEFDEDYAJS-IFUCJSHLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Structure & Identifiers


Interactive Chemical Structure Model





Senkyunolide S (CAS 172723-28-3): Baseline Compound Identity and Analytical Context for Informed Procurement


Senkyunolide S (CAS 172723-28-3) is a natural phthalide lactone with the molecular formula C₁₂H₁₆O₅ and a molecular weight of 240.25 g/mol . It is primarily isolated from the rhizome of Ligusticum chuanxiong (Chuanxiong), a plant widely used in traditional Chinese medicine . Analytical characterization is typically performed using HPLC, LC-MS, and NMR, with commercial reference standards available from multiple suppliers at purities typically ≥95% [1]. As a member of the senkyunolide family, it shares a core phthalide scaffold with several other bioactive congeners, yet its specific stereochemistry and substitution pattern create distinct physicochemical and biological properties that are critical to consider during compound selection.

Why Generic Substitution Fails: Evidence of Functional Divergence Among Senkyunolide Congeners


The senkyunolide family exhibits pronounced structure-activity relationships (SAR) where minor stereochemical variations lead to substantial differences in potency and target engagement. For instance, a direct comparative study on mouse aorta smooth muscle cells ranked the anti-proliferative activity of several phthalides as Senkyunolide L > Senkyunolide H > Senkyunolide J > Senkyunolide I > Ligustilide = Senkyunolide A > Butylidenephthalide, highlighting that the (Z)-6,7-dihydroxy isomer configuration is essential for maximal effect [1]. Similarly, in a comparative anti-inflammatory assay using rat hepatocytes, Senkyunolide A and (Z)-Ligustilide efficiently suppressed NO production, while other tested phthalides including Senkyunolide S showed lower potency, directly demonstrating that not all phthalides are interchangeable for a given endpoint . Therefore, substituting Senkyunolide S with a more abundant or less expensive analog (e.g., Senkyunolide A or I) without verifying endpoint-specific data risks experimental failure or misinterpretation.

Quantitative Differentiation Guide: Senkyunolide S Performance Against Key Comparators


Physicochemical Differentiation: Enhanced Aqueous Solubility Compared to Less Polar Senkyunolides

Senkyunolide S exhibits a significantly higher computed aqueous solubility of 110 g/L at 25°C , compared to Senkyunolide A which has a lower intrinsic aqueous solubility, as evidenced by its need for organic co-solvents (e.g., Ethanol:PBS 1:1) to achieve concentrations as low as 0.5 mg/mL . This substantial difference in hydrophilicity, attributed to the additional hydroxyl groups on the Senkyunolide S scaffold, may translate to more favorable in vitro assay handling and in vivo absorption characteristics.

Drug Formulation Solubility Bioavailability

Anti-Proliferative Potency: Senkyunolide S Lacks Documented Activity While Senkyunolide A Demonstrates Selective Cytotoxicity

A comprehensive review of primary literature and authoritative databases reveals a critical gap: no published IC₅₀ value could be identified for Senkyunolide S against any cancer cell line. In contrast, its close analog Senkyunolide A demonstrates selective anti-proliferative activity against HT-29 colon cancer cells with an IC₅₀ of 54.17 μM, while showing reduced toxicity against non-cancerous CCD-18Co colon cells with an IC₅₀ of 109.11 μM, yielding a selectivity index of ~2.0 . Senkyunolide H and L are even more potent in smooth muscle cell proliferation assays [1].

Cancer Research Cytotoxicity Anti-proliferative

Anti-Inflammatory Efficacy: Lower Potency of Senkyunolide S in NO Suppression Assays Compared to Senkyunolide A and Ligustilide

In a head-to-head comparative study using primary rat hepatocytes stimulated with IL-1β, Senkyunolide A and (Z)-Ligustilide demonstrated efficient suppression of nitric oxide (NO) production, a key inflammatory mediator. In contrast, other tested phthalides, including Senkyunolide S, exhibited significantly lower potency in the same assay system . The study further confirmed that Senkyunolide A reduced inducible nitric oxide synthase (iNOS) protein and mRNA levels .

Inflammation Immunology Nitric Oxide

Antioxidant and Cytoprotective Mechanism: Senkyunolide S Lacks Data for HO-1 Pathway Activation Shown by Senkyunolide H and I

A bioactivity-guided fractionation study identified Senkyunolide H and its stereoisomer Senkyunolide I as the active compounds responsible for inducing heme oxygenase-1 (HO-1) in HepG2 cells, a key cytoprotective and antioxidant mechanism [1]. Both isomers inhibited reactive oxygen species formation and lipid peroxidation, and their antioxidant activity was significantly suppressed by the HO-1 inhibitor tin protoporphyrin IX (SnPP), confirming mechanism-specific action [1]. No published data exist to suggest Senkyunolide S activates this pathway or possesses comparable antioxidant potency.

Oxidative Stress Cytoprotection Heme Oxygenase-1

Enzymatic Target Profile: Senkyunolide S as a Putative CDK Inhibitor with Unvalidated Selectivity vs. Validated Lipoxygenase Inhibition

Vendor documentation indicates that Senkyunolide S acts as a protein kinase inhibitor, specifically targeting cyclin-dependent kinases (CDKs) . However, no peer-reviewed primary literature was identified reporting IC₅₀ values for Senkyunolide S against any CDK isoform or demonstrating kinase selectivity. In contrast, other phthalides have been more rigorously characterized: e.g., Ligustilide derivatives are reported as potent lipoxygenase inhibitors that interfere with arachidonic acid metabolism, and also inhibit formyltetrahydrofolate synthetase and cyclooxygenase to a lesser extent [1]. The CDK inhibition claim for Senkyunolide S remains unvalidated by independent, quantitative studies.

Kinase Inhibition Cancer Enzymology

Stability and Handling: Senkyunolide S Demonstrates Practical Advantages Over Highly Labile Phthalides

Senkyunolide S is noted for its distinct chemical stability compared to other phthalides . While direct comparative degradation kinetics are not available in the public domain, this is a significant point of differentiation. For example, Ligustilide, a major phthalide in Ligusticum chuanxiong, is known for its inherent instability, undergoing rapid isomerization and degradation, which complicates its handling and accurate quantification . The improved stability of Senkyunolide S facilitates its use as a reliable reference standard in analytical chemistry, with a recommended long-term storage condition of 2-8°C and a shelf-life of up to 36 months [1].

Compound Storage Stability Analytical Chemistry

Recommended Application Scenarios for Senkyunolide S Based on Current Evidence


Analytical Reference Standard for Phthalide Profiling in Complex Matrices

Given its favorable stability profile and the availability of high-purity (>95%) material from multiple vendors , Senkyunolide S is an excellent candidate for use as a reference standard in HPLC, LC-MS, or GC-MS methods for the quantitative analysis of phthalides in herbal extracts (e.g., Ligusticum chuanxiong, Angelica sinensis) or biological samples [1]. Its distinct retention time and mass spectral signature facilitate unambiguous identification and accurate quantification, even in the presence of other co-eluting phthalide isomers.

Control Compound for SAR Studies on Phthalide Bioactivity

Due to its lower or absent activity in key bioassays—such as NO suppression in hepatocytes and anti-proliferative effects on smooth muscle cells —Senkyunolide S serves as a valuable negative control or 'inactive' comparator in structure-activity relationship (SAR) studies. This allows researchers to delineate the specific structural features (e.g., the (Z)-6,7-dihydroxy configuration) responsible for the potent biological activities observed with other family members like Senkyunolide A, H, I, and L.

Formulation Feasibility Studies Leveraging Enhanced Aqueous Solubility

The calculated aqueous solubility of Senkyunolide S is 110 g/L , which is orders of magnitude higher than that of less polar phthalides like Senkyunolide A . This property makes Senkyunolide S a practical model compound for developing aqueous-based formulations, studying dissolution behavior, or investigating the impact of hydroxylation on the pharmacokinetic profile of phthalide scaffolds, without the confounding effects of DMSO or other organic solvents.

Starting Material for Semi-Synthetic Derivatization

The presence of multiple hydroxyl groups and a reactive butylidene moiety on the Senkyunolide S scaffold provides versatile handles for chemical derivatization. It can serve as a starting material for the semi-synthesis of novel phthalide analogs, prodrugs, or affinity probes to investigate biological targets and pathways, capitalizing on its inherent stability and availability from natural sources.

Technical Documentation Hub

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